11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol is a complex organic compound with the molecular formula C82H98O2 . This compound is characterized by its unique structure, which includes multiple pentylphenyl groups attached to an ethynyl backbone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol typically involves multiple steps, starting with the preparation of the pentylphenyl ethynyl intermediates. These intermediates are then reacted with a phenoxy-undecanol derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy or pentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Undecanol: A simpler alcohol with a similar undecanol backbone but lacking the complex pentylphenyl ethynyl groups.
4-Pentylphenol: Contains the pentylphenyl group but lacks the ethynyl and undecanol components.
Phenoxyethanol: A related compound with a phenoxy group but simpler structure.
Uniqueness
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol is unique due to its complex structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
147199-84-6 |
---|---|
Molecular Formula |
C82H98O2 |
Molecular Weight |
1115.6 g/mol |
IUPAC Name |
11-[2,3,4,5,6-pentakis[2-(4-pentylphenyl)ethynyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C82H98O2/c1-6-11-23-30-67-35-45-72(46-36-67)55-60-77-78(61-56-73-47-37-68(38-48-73)31-24-12-7-2)80(63-58-75-51-41-70(42-52-75)33-26-14-9-4)82(84-66-29-22-20-18-16-17-19-21-28-65-83)81(64-59-76-53-43-71(44-54-76)34-27-15-10-5)79(77)62-57-74-49-39-69(40-50-74)32-25-13-8-3/h35-54,83H,6-34,65-66H2,1-5H3 |
InChI Key |
QSHWOQJAVQUAQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)OCCCCCCCCCCCO)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.